molecular formula C8H8F7IO2 B13422161 1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate CAS No. 3108-05-2

1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate

Cat. No.: B13422161
CAS No.: 3108-05-2
M. Wt: 396.04 g/mol
InChI Key: TYWLMXXVTNXETF-UHFFFAOYSA-N
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Description

1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the hexanol backbone.

    Iodination: Addition of an iodine atom to the fluorinated hexanol.

    Acetylation: Formation of the acetate ester by reacting the iodinated, fluorinated hexanol with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinated and iodinated intermediates, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of the iodine atom to form the corresponding hexanol derivative.

    Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of heptafluoro-2-iodohexanoic acid.

    Reduction: Formation of heptafluorohexanol.

    Substitution: Formation of heptafluoro-2-azidohexanol or heptafluoro-2-cyanohexanol.

Scientific Research Applications

1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate is unique due to the combination of fluorine, iodine, and acetate groups in its structure

Properties

IUPAC Name

(4,4,5,5,6,6,6-heptafluoro-2-iodohexyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F7IO2/c1-4(17)18-3-5(16)2-6(9,10)7(11,12)8(13,14)15/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWLMXXVTNXETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC(C(C(F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896985
Record name 3-(Perfluoropropyl)-2-iodopropanol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3108-05-2
Record name 4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Perfluoropropyl)-2-iodopropanol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,6-HEPTAFLUORO-2-IODO-1-HEXANOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0V5NJ5FFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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